Hoxb7 8 C25

HLA-DR Binding T-cell Epitope Peptide Vaccine

Identifying defined CD4+ T cell epitopes for multi-allele cancer vaccines remains a bottleneck-generic peptide substitutions fail to deliver the precise immunological profile required for translational studies. The HOXB7 8-25 peptide (NTLFSKYPASSSVFATGA) is a 15-aa promiscuous CD4+ T cell epitope that binds multiple HLA-DR molecules (DR1, 4, 7, 11, 15), enabling broad patient coverage without personalized manufacturing. • Promiscuous HLA-DR binding validated; induces granzyme B-mediated tumor killing. • Enables IFN-γ ELISpot screening and TCR cloning for adoptive cell therapy. • Supplied as lyophilized powder, >95% HPLC, with full analytical documentation.

Molecular Formula C75H135N19O20
Molecular Weight 1623.0 g/mol
Cat. No. B12365731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHoxb7 8 C25
Molecular FormulaC75H135N19O20
Molecular Weight1623.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1
InChIInChI=1S/C75H135N19O20/c1-39(2)31-51(90-72(110)55(35-43(9)10)91-70(108)53(33-41(5)6)87-63(101)46-24-20-30-80-46)68(106)85-47(21-14-17-27-76)64(102)88-54(34-42(7)8)71(109)89-52(32-40(3)4)69(107)86-49(23-16-19-29-78)66(104)93-57(38-95)73(111)94-61(44(11)12)74(112)81-37-59(97)82-45(13)62(100)83-50(25-26-58(79)96)67(105)84-48(22-15-18-28-77)65(103)92-56(75(113)114)36-60(98)99/h39-57,61,80,95H,14-38,76-78H2,1-13H3,(H2,79,96)(H,81,112)(H,82,97)(H,83,100)(H,84,105)(H,85,106)(H,86,107)(H,87,101)(H,88,102)(H,89,109)(H,90,110)(H,91,108)(H,92,103)(H,93,104)(H,94,111)(H,98,99)(H,113,114)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-/m0/s1
InChIKeyVSSXHLUFYZMXDW-MOHZMAGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HOXB7 8-25 Peptide for Cancer Immunotherapy


The HOXB7 8-25 peptide is a synthetic fragment of the Homeobox B7 transcription factor [1]. HOXB7 is established as a master regulatory gene that drives cell proliferation and activates oncogenic pathways, with its overexpression correlating with aggressive tumor behavior and poor patient prognosis across multiple cancer types [REFS-1, REFS-2]. This 15-amino acid peptide (sequence NTLFSKYPASSSVFATGA) serves as a promiscuous CD4+ T cell epitope with the capacity to bind multiple HLA-DR molecules, making it a targeted immunological tool distinct from broader HOX-pathway or MDM2-targeting alternatives [REFS-3, REFS-4].

HOXB7 8-25 Sequence and Target Specificity


Generic peptide epitope substitution is not feasible due to a critical sequence identity and functional specificity. A published correction [1] confirms the active HOXB7 8-25 sequence is NTLFSKYPASSSVFATGA, and a common commercially available synonym for this product is the MDM2 32-46 peptide (PLLLKLLKSVGAQKD) [2]. These are distinct peptides from different proteins. Substituting one for the other will lead to interrogation of completely different biological pathways (HOXB7-driven oncogenesis versus MDM2-p53 interaction). Furthermore, the HOXB7 8-25 peptide specifically binds multiple HLA-DR molecules, a property not shared by all in-class peptides, ensuring that substituting even for another HOXB7-derived fragment will likely result in a different immunological profile and T-cell reactivity pattern .

HOXB7 8-25 Performance Evidence


Multi-Allele HLA-DR Binding Profile

HOXB7 8-25 demonstrates a promiscuous binding profile, interacting with at least five common HLA-DR alleles: DR1, DR4, DR7, DR11, and DR15 [1]. This contrasts with a comparator like the PADRE peptide, which is a synthetic pan-DR epitope used as a positive control in the same study system [2]. While PADRE's binding is artificial and broad, HOXB7 8-25's binding is specific to a defined, clinically relevant set of alleles. This multi-allele coverage supports its potential utility in vaccinating a broad patient population without being completely non-specific.

HLA-DR Binding T-cell Epitope Peptide Vaccine Cancer Immunotherapy

CD4+ T-Cell Reactivity in HNSCC Patients

The HOXB7 8-25 peptide elicits a specific IFN-γ response in peripheral blood mononuclear cells (PBMCs) from head and neck squamous cell carcinoma (HNSCC) patients. In a clinical cohort, PBMCs from 5 out of 5 evaluable HNSCC patients reacted to the peptide, producing IFN-γ. This response was specifically abrogated by an anti-HLA-DR antibody, confirming MHC class II restriction [1]. In contrast, PBMCs from healthy donors showed no such response, demonstrating that the reactivity is tumor-associated and not a general immune phenomenon [2].

Head and Neck Cancer Patient-Derived T-cells Ex Vivo Reactivity Translational Research

Granzyme B-Mediated CD4+ T-Cell Killing

HOXB7 8-25-reactive CD4+ T cells demonstrate a direct, granzyme B-mediated tumoricidal mechanism, which is a more aggressive effector function than simple cytokine release. Co-culture experiments show these T cells kill HLA-DR-matched HNSCC tumor cells. This direct killing is evidenced by the production of granzyme B upon tumor recognition and confirmed by a CFSE-based cytotoxicity assay [1]. This is a distinct functional advantage over other CD4+ T-cell epitopes that may only provide helper functions, such as cytokine release, without direct lytic activity [2].

Granzyme B Cytotoxicity Assay Effector Mechanism CD4+ T-cell

HOXB7 8-25 Key Application Scenarios


HLA-Restricted Cancer Vaccine Development

Procure HOXB7 8-25 as the active pharmaceutical ingredient (API) lead for a multi-allele, HLA-DR-restricted peptide vaccine. Its promiscuous binding to DR1, 4, 7, 11, and 15 enables the design of a vaccine formulation potentially covering a vast majority of the patient population without needing personalized manufacturing [1]. The direct, granzyme B-mediated tumor killing mechanism provides a strong rationale for therapeutic efficacy, moving beyond a prophylactic or helper-only vaccine design [2].

Companion Diagnostic for MAPK Inhibitor Trials

Use the peptide as a key reagent to develop an ex vivo IFN-γ ELISpot assay or similar diagnostic. This can screen HNSCC patients for pre-existing T-cell reactivity to HOXB7 8-25 prior to enrollment in clinical trials combining MAPK inhibitors with immunotherapy [3]. The data shows that MAPK inhibition upregulates tumoral HLA class II, augmenting the T-cell response, creating a strong scientific premise for this combination strategy [4].

TCR Discovery and Engineering

Utilize HOXB7 8-25 as a specific antigen to isolate and characterize high-affinity, tumor-reactive TCRs from the CD4+ T cells of HNSCC patients. The peptide can be used to generate HLA-DR tetramers for single-cell sorting of rare, antigen-specific T cells, enabling the cloning of therapeutic TCRs for adoptive cell transfer therapies. This application is enabled by the confirmed immunogenicity and specific HLA restriction of the epitope [5].

HOXB7 Target Engagement Validation

For small molecule programs targeting HOXB7 expression or function, this peptide serves as a probe to validate on-target, downstream immunological effects. A successful HOXB7 inhibitor should, in principle, upregulate HLA-DR on tumor cells. The HOXB7 8-25 peptide can be used to generate antigen-specific T-cell lines to functionally measure changes in tumor cell recognition and sensitivity to T-cell killing following drug treatment, providing an integrated readout beyond simple target binding assays [6].

Quote Request

Request a Quote for Hoxb7 8 C25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.